4-(But-3-en-1-yloxycarbonyl)benzoic acid
Overview
Description
“4-(But-3-en-1-yloxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as “1,4-Benzenedicarboxylic acid hydrogen 1-(3-butenyl) ester”, “Terephthalic acid 1-(3-butenyl) ester”, and “terephthalic acid mono-3-butenyl ester” among others .
Molecular Structure Analysis
The molecular structure of “4-(But-3-en-1-yloxycarbonyl)benzoic acid” consists of a benzoic acid moiety attached to a but-3-en-1-yl group via an ester linkage . The InChI code for this compound is InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(But-3-en-1-yloxycarbonyl)benzoic acid” include a molecular weight of 220.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 220.07355886 g/mol . The topological polar surface area is 63.6 Ų .
Scientific Research Applications
- Application Summary: Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The study involved experimental and theoretical investigations, including Density Functional Theory (DFT) and Monte Carlo simulations .
- Methods of Application: The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results/Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. The order of efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .
Safety And Hazards
Safety data for “4-(But-3-en-1-yloxycarbonyl)benzoic acid” suggests avoiding dust formation and avoiding breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
4-but-3-enoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARZXLQTHCHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978291 | |
Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yloxycarbonyl)benzoic acid | |
CAS RN |
62680-74-4 | |
Record name | 1-(3-Buten-1-yl) 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62680-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(But-3-en-1-yloxycarbonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062680744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(but-3-en-1-yloxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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